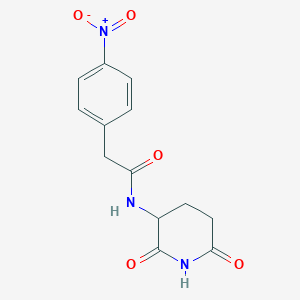![molecular formula C12H13ClFNO2 B7582379 2-(2-Chloro-6-fluorophenyl)-1-[3-(hydroxymethyl)azetidin-1-yl]ethanone](/img/structure/B7582379.png)
2-(2-Chloro-6-fluorophenyl)-1-[3-(hydroxymethyl)azetidin-1-yl]ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Chloro-6-fluorophenyl)-1-[3-(hydroxymethyl)azetidin-1-yl]ethanone, also known as AZD-1283, is a small molecule drug that has been developed for potential use as an antiplatelet agent. It is a potent inhibitor of the protein P2Y12, which is involved in platelet aggregation and blood clotting.
Mécanisme D'action
P2Y12 is a G protein-coupled receptor that is expressed on the surface of platelets. When activated by adenosine diphosphate (ADP), P2Y12 promotes platelet aggregation and blood clotting. 2-(2-Chloro-6-fluorophenyl)-1-[3-(hydroxymethyl)azetidin-1-yl]ethanone inhibits the activity of P2Y12, thereby reducing platelet aggregation and preventing the formation of blood clots.
Biochemical and Physiological Effects:
In addition to its antiplatelet effects, 2-(2-Chloro-6-fluorophenyl)-1-[3-(hydroxymethyl)azetidin-1-yl]ethanone has been shown to have other biochemical and physiological effects. For example, it has been found to inhibit the activity of the enzyme CYP2C19, which is involved in the metabolism of several drugs, including clopidogrel. This may have implications for drug-drug interactions and personalized medicine.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 2-(2-Chloro-6-fluorophenyl)-1-[3-(hydroxymethyl)azetidin-1-yl]ethanone is its potency and selectivity as a P2Y12 inhibitor. This makes it a useful tool for studying the role of P2Y12 in platelet function and blood clotting. However, one limitation of 2-(2-Chloro-6-fluorophenyl)-1-[3-(hydroxymethyl)azetidin-1-yl]ethanone is its relatively short half-life, which may make it less suitable for use in long-term studies.
Orientations Futures
There are several potential future directions for research on 2-(2-Chloro-6-fluorophenyl)-1-[3-(hydroxymethyl)azetidin-1-yl]ethanone. One area of interest is the development of combination therapies that include 2-(2-Chloro-6-fluorophenyl)-1-[3-(hydroxymethyl)azetidin-1-yl]ethanone and other antiplatelet agents, such as aspirin or clopidogrel. Another area of interest is the use of 2-(2-Chloro-6-fluorophenyl)-1-[3-(hydroxymethyl)azetidin-1-yl]ethanone in the treatment of other conditions, such as ischemic stroke or peripheral artery disease. Finally, there is also interest in the development of new P2Y12 inhibitors that may have improved pharmacokinetic properties or other advantages over 2-(2-Chloro-6-fluorophenyl)-1-[3-(hydroxymethyl)azetidin-1-yl]ethanone.
Méthodes De Synthèse
The synthesis of 2-(2-Chloro-6-fluorophenyl)-1-[3-(hydroxymethyl)azetidin-1-yl]ethanone involves several steps, starting with the reaction of 2-chloro-6-fluorobenzaldehyde with ethylmagnesium bromide to form the corresponding alcohol. This alcohol is then converted to the corresponding tosylate, which is reacted with 3-azetidinemethanol to form the final product, 2-(2-Chloro-6-fluorophenyl)-1-[3-(hydroxymethyl)azetidin-1-yl]ethanone.
Applications De Recherche Scientifique
2-(2-Chloro-6-fluorophenyl)-1-[3-(hydroxymethyl)azetidin-1-yl]ethanone has been the subject of several scientific studies, including preclinical and clinical trials. In preclinical studies, 2-(2-Chloro-6-fluorophenyl)-1-[3-(hydroxymethyl)azetidin-1-yl]ethanone has been shown to be a potent and selective inhibitor of P2Y12, with a favorable pharmacokinetic profile. In a phase 1 clinical trial, 2-(2-Chloro-6-fluorophenyl)-1-[3-(hydroxymethyl)azetidin-1-yl]ethanone was found to be safe and well-tolerated in healthy volunteers, with no serious adverse events reported.
Propriétés
IUPAC Name |
2-(2-chloro-6-fluorophenyl)-1-[3-(hydroxymethyl)azetidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClFNO2/c13-10-2-1-3-11(14)9(10)4-12(17)15-5-8(6-15)7-16/h1-3,8,16H,4-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFVSFAHHWIFHRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CC2=C(C=CC=C2Cl)F)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-[2-Hydroxy-3-[(3-hydroxycyclobutyl)methyl-methylamino]propoxy]benzonitrile](/img/structure/B7582343.png)
![4-[3-(Hydroxymethyl)azetidine-1-carbonyl]-1-methylpyrrolidin-2-one](/img/structure/B7582345.png)
![4-Chloro-2-[3-(hydroxymethyl)azetidin-1-yl]benzonitrile](/img/structure/B7582352.png)
![[1-(5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)azetidin-3-yl]methanol](/img/structure/B7582353.png)
![(4-chloro-1H-pyrrol-2-yl)-[3-(hydroxymethyl)azetidin-1-yl]methanone](/img/structure/B7582355.png)
![1-[3-(Hydroxymethyl)azetidin-1-yl]-2-pyrazol-1-ylpropan-1-one](/img/structure/B7582357.png)


![[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylsulfonyl)azetidin-3-yl]methanol](/img/structure/B7582378.png)
![[1-(2,5-Dimethyl-4-nitropyrazol-3-yl)azetidin-3-yl]methanol](/img/structure/B7582393.png)